An In-depth Technical Guide to [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile, a molecule of significant interest to researchers in medicinal chemistry and drug development. The indole scaffold is a privileged structure in numerous biologically active compounds, and the introduction of a thioacetonitrile moiety at the 3-position offers a unique combination of chemical properties that may translate into valuable pharmacological activities.[1][2][3][4] This document details a robust synthetic protocol, predicted physicochemical and spectroscopic data for structural elucidation, and a discussion of the potential therapeutic applications of this compound based on the established bioactivities of related indole derivatives.
Introduction: The Significance of the Indole Scaffold
The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, found in a vast array of natural products and synthetic drugs.[1][2][3][4] Its structural resemblance to the amino acid tryptophan allows indole-containing molecules to interact with a wide range of biological targets, including enzymes and receptors.[1][3] This has led to the development of indole-based drugs with diverse therapeutic applications, including anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[1][2][5][6][7][8][9][10][11][12][13][14][15]
The functionalization of the indole ring, particularly at the C3 position, is a key strategy in drug discovery to modulate the parent molecule's biological activity, selectivity, and pharmacokinetic properties. The introduction of a sulfur-containing substituent, such as a thioether, has been shown to enhance the antimicrobial and anticancer properties of indole derivatives.[3][7][16] Furthermore, the nitrile group is a versatile functional group known to participate in various biological interactions and can serve as a precursor for other functionalities. The combination of these features in [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile presents a compelling case for its synthesis and biological evaluation.
Physicochemical and Spectroscopic Profile
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Reference |
| Molecular Formula | C₁₁H₁₀N₂S | Based on chemical structure |
| Molecular Weight | 202.28 g/mol | Calculated from atomic weights |
| Appearance | Likely a pale yellow to off-white solid | Indole derivatives are often crystalline solids.[17] |
| Melting Point | Expected to be in the range of 100-150 °C | Based on melting points of similar substituted indoles. |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate, dichloromethane); sparingly soluble in water. | The hydrophobic indole ring and the polar nitrile and sulfur groups suggest this solubility profile. |
| logP | Estimated to be between 2.0 and 3.0 | The N-methylation and the thioacetonitrile group contribute to its lipophilicity. |
Predicted Spectroscopic Data for Structural Elucidation
(Predicted for a 400 MHz spectrometer in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.70-7.65 | d | 1H | H-4 |
| ~7.35-7.25 | m | 2H | H-5, H-6 |
| ~7.20-7.15 | m | 1H | H-7 |
| ~7.10 | s | 1H | H-2 |
| ~3.80 | s | 3H | N-CH₃ |
| ~3.60 | s | 2H | S-CH₂-CN |
Rationale: The chemical shifts are predicted based on the known electronic effects of the substituents on the indole ring. The N-methyl group will appear as a singlet around 3.8 ppm. The protons on the benzene portion of the indole will be in the aromatic region, with H-4 being the most downfield due to the anisotropic effect of the pyrrole ring. The H-2 proton will appear as a singlet, and the methylene protons of the thioacetonitrile group will also be a singlet.
(Predicted for a 100 MHz spectrometer in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~137 | C-7a |
| ~129 | C-3a |
| ~128 | C-2 |
| ~122 | C-6 |
| ~120 | C-5 |
| ~119 | C-4 |
| ~117 | CN |
| ~109 | C-7 |
| ~105 | C-3 |
| ~33 | N-CH₃ |
| ~20 | S-CH₂ |
Rationale: The chemical shifts are estimated based on additive rules for substituted indoles. The nitrile carbon will have a characteristic shift around 117 ppm. The carbons of the indole ring will resonate in the aromatic region, with their specific shifts influenced by the N-methyl and C3-substituents.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2250-2240 | Medium, Sharp | C≡N stretch |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch (N-CH₃, S-CH₂) |
| ~1600, ~1470 | Medium-Strong | C=C stretching in the aromatic ring |
| ~1350-1300 | Medium | C-N stretch |
| ~750-700 | Strong | C-S stretch |
Rationale: The most characteristic peak will be the sharp C≡N stretching vibration in the 2250-2240 cm⁻¹ region.[18][19][20] The C-S stretch will appear in the fingerprint region.[21]
| m/z | Interpretation |
| 202 | [M]⁺ (Molecular Ion) |
| 161 | [M - CH₂CN]⁺ |
| 146 | [M - S-CH₂CN]⁺ |
| 130 | [1-Methylindolyl]⁺ |
Rationale: The mass spectrum is expected to show a prominent molecular ion peak. Common fragmentation pathways for indole derivatives involve cleavage of the side chain at the C3 position.[22][23][24][25][26]
Synthesis of [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile
The synthesis of the target molecule can be achieved through a two-step process starting from commercially available indole. The proposed synthetic pathway is outlined below.
Caption: Synthetic workflow for [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile.
Step 1: Synthesis of 1-Methyl-1H-indole
Causality: The first step involves the N-methylation of indole. This is a crucial step as the presence of the N-H proton in indole can interfere with the subsequent C3-functionalization reaction. By protecting the nitrogen with a methyl group, we direct the subsequent reaction to the desired C3 position. A well-established method for this transformation is the use of a strong base to deprotonate the indole followed by quenching with an electrophilic methyl source.[27][28][29]
Experimental Protocol:
-
Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise to the stirred DMF.
-
Indole Addition: Dissolve indole in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension via the dropping funnel. Allow the reaction to stir at 0 °C for 30 minutes, during which the solution should become clear, indicating the formation of the sodium salt of indole.
-
Methylation: Add methyl iodide (CH₃I) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Work-up: Quench the reaction by the slow addition of ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-methyl-1H-indole as a colorless oil.
Step 2: Synthesis of [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile
Causality: This step involves the introduction of the "sulfanylacetonitrile" group at the C3 position of 1-methyl-1H-indole. A common method for C3-thiolation of indoles involves the in-situ generation of a sulfenylating agent or the direct reaction with a sulfur nucleophile. For this synthesis, we propose the generation of 1-methyl-1H-indole-3-thiol as an intermediate, which is then alkylated with chloroacetonitrile.
Experimental Protocol:
-
Thiol Formation (Intermediate):
-
Method A (via Thiocyanation): Dissolve 1-methyl-1H-indole in methanol and cool to 0 °C. Add a solution of ammonium thiocyanate and bromine in methanol dropwise. After the reaction is complete, the resulting 1-methyl-1H-indole-3-thiocyanate can be reduced with a suitable reducing agent like sodium borohydride to yield 1-methyl-1H-indole-3-thiol.
-
Method B (via Sulfuryl Chloride): React 1-methyl-1H-indole with sulfuryl chloride in an inert solvent like dichloromethane at low temperature to form a sulfenyl chloride intermediate. This can then be reduced to the thiol.
-
-
Alkylation:
-
To a solution of the in-situ generated or isolated 1-methyl-1H-indole-3-thiol in a suitable solvent like acetonitrile or DMF, add a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N).
-
Add chloroacetonitrile (ClCH₂CN) dropwise to the reaction mixture at room temperature.
-
Stir the reaction for several hours until completion (monitored by TLC).
-
-
Work-up: Filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile.
Potential Applications and Biological Significance
The unique structural features of [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile suggest its potential as a valuable scaffold in drug discovery. The biological activities of related indole derivatives provide a strong rationale for investigating its therapeutic potential.
Anticancer Activity
Numerous indole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.[10][13][14][15][30] The presence of a sulfur atom at the C3 position has been shown to enhance the cytotoxic effects of some indole compounds.[7] The nitrile group can also contribute to the anticancer profile, potentially through interactions with key enzymes or by serving as a handle for further derivatization. Therefore, [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile is a promising candidate for screening against various cancer cell lines.
Antiviral Activity
Indole-based compounds have emerged as a significant class of antiviral agents, with activity reported against a range of viruses, including HIV, influenza, and flaviviruses like Dengue and Zika.[1][2][5][6][8] The indole nucleus can interfere with viral replication processes. The specific combination of the N-methyl, C3-thioether, and acetonitrile functionalities in the target molecule may lead to novel antiviral properties.
Antimicrobial Activity
The indole scaffold is present in many natural and synthetic antimicrobial agents.[1][3][11][12][16] Arylthioindoles, in particular, have shown excellent potency against drug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA).[7] The sulfur atom is believed to play a crucial role in the mechanism of action, potentially by targeting the bacterial cell wall.[7] The nitrile group can also contribute to the antimicrobial spectrum. Thus, [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile warrants investigation for its antibacterial and antifungal activities.
Conclusion
[(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile is a synthetically accessible indole derivative with significant potential for applications in drug discovery and development. This guide has provided a detailed, step-by-step methodology for its synthesis, along with a comprehensive profile of its predicted physicochemical and spectroscopic properties to aid in its characterization. The established biological activities of related indole-thioethers and indole-acetonitriles strongly suggest that this compound may exhibit valuable anticancer, antiviral, and/or antimicrobial properties. Further experimental investigation into the synthesis, characterization, and biological evaluation of [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile is highly encouraged to unlock its full therapeutic potential.
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